molecular formula C15H11ClN4 B12620324 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine CAS No. 914675-04-0

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B12620324
CAS No.: 914675-04-0
M. Wt: 282.73 g/mol
InChI Key: CSSIARXCRHSZIU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a chlorophenyl group at the 4-position and a pyridinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of ammonia or an amine to form the corresponding Schiff base. This intermediate is then cyclized with guanidine or a guanidine derivative under basic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(pyridin-2-yl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-ol

Uniqueness

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and pyridinyl groups in specific positions on the pyrimidine ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

914675-04-0

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C15H11ClN4/c16-12-3-1-10(2-4-12)13-9-14(20-15(17)19-13)11-5-7-18-8-6-11/h1-9H,(H2,17,19,20)

InChI Key

CSSIARXCRHSZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=NC=C3)Cl

Origin of Product

United States

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